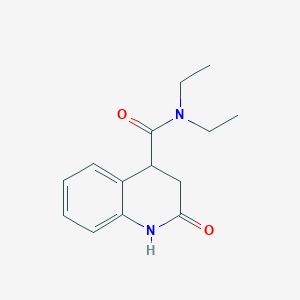
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, also known as PHD inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of prolyl hydroxylase domain enzymes (PHDs), which play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability. HIF is a transcription factor that plays a critical role in the regulation of cellular responses to hypoxia.
Mechanism of Action
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibits 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which are enzymes that play a crucial role in the regulation of HIF stability. 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides hydroxylate specific proline residues in HIF, which leads to the degradation of HIF by the proteasome. Inhibition of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides by 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide leads to the stabilization of HIF and the activation of downstream signaling pathways that play a crucial role in the regulation of cellular responses to hypoxia.
Biochemical and Physiological Effects:
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis, which play a crucial role in the regulation of cellular responses to hypoxia. In addition, it has been shown to increase the levels of erythropoietin, a hormone that plays a crucial role in the regulation of red blood cell production.
Advantages and Limitations for Lab Experiments
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which makes it an excellent tool for studying the role of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides in the regulation of cellular responses to hypoxia. However, one of the limitations is that it can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. One of the future directions is the development of more potent and selective 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors. Another future direction is the identification of new therapeutic applications for 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. In addition, the study of the downstream signaling pathways activated by HIF stabilization by 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, is an essential area of future research.
Synthesis Methods
The synthesis of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of 2-methylcyclohexanone with ethyl 2-bromopyridine-3-carboxylate, followed by the reaction of the resulting compound with hydrazine hydrate to form 2-methylcyclohexyl hydrazine. The final step involves the reaction of 2-methylcyclohexyl hydrazine with 1H-imidazole-4-carboxylic acid to form 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide.
Scientific Research Applications
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamides, which play a critical role in the regulation of HIF stability. HIF is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia. Therefore, 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide inhibitors, including 6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, have been studied for their potential therapeutic applications in the treatment of various diseases, including cancer, ischemic diseases, and anemia.
properties
IUPAC Name |
6-imidazol-1-yl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-4-2-3-5-14(12)19-16(21)13-6-7-15(18-10-13)20-9-8-17-11-20/h6-12,14H,2-5H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWXLKJYCFFEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


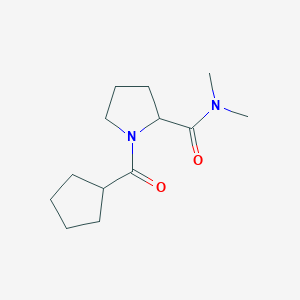
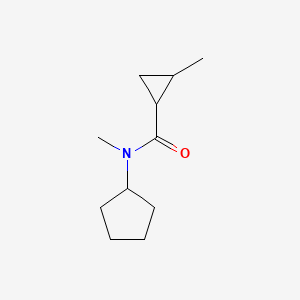
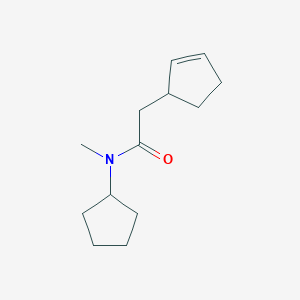
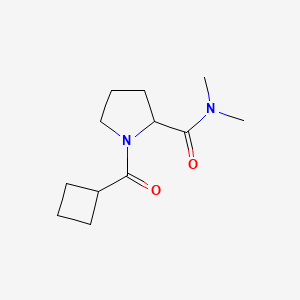


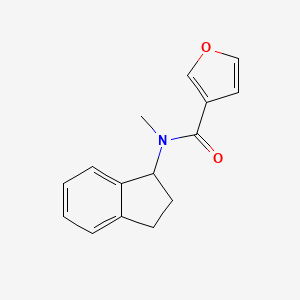
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
